molecular formula C9H12FIN2O5 B12353671 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

Cat. No.: B12353671
M. Wt: 374.10 g/mol
InChI Key: SPSCCCWGSNDDCI-IBJRFZROSA-N
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Description

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil is a synthetic nucleoside analog. This compound is known for its significant antitumor activity, particularly targeting indolent lymphoid malignancies. It functions by inhibiting DNA synthesis and inducing apoptosis, making it a valuable tool in cancer research and treatment .

Preparation Methods

The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil involves several steps:

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often employ automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like thiols and amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil involves:

Comparison with Similar Compounds

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil is unique compared to other nucleoside analogs due to its specific structure and properties. Similar compounds include:

    1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Lacks the iodine atom, resulting in different chemical and biological properties.

    5-Iodouracil: A simpler analog without the sugar moiety, used in different contexts.

    2-Deoxy-2-fluoro-D-arabinofuranosyl cytosine: Another nucleoside analog with distinct antitumor activity

These comparisons highlight the unique features of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil, particularly its enhanced antitumor activity and specific mechanism of action.

Properties

Molecular Formula

C9H12FIN2O5

Molecular Weight

374.10 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H12FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h3-6,8,14-15H,1-2H2,(H,12,16,17)/t3?,4-,5+,6-,8-/m1/s1

InChI Key

SPSCCCWGSNDDCI-IBJRFZROSA-N

Isomeric SMILES

C1C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)I

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I

Origin of Product

United States

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